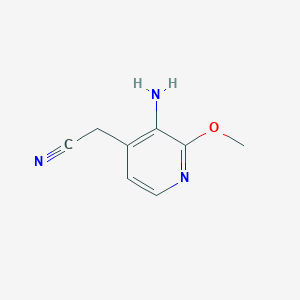

2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile

Description

Properties

IUPAC Name |

2-(3-amino-2-methoxypyridin-4-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-12-8-7(10)6(2-4-9)3-5-11-8/h3,5H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIPXEUKBAHCQCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1N)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Theoretical Guide to 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile: Synthesis, Properties, and Potential Applications

Disclaimer: The following is a theoretical guide based on established chemical principles and data from structurally related compounds. As of the latest database searches, a specific CAS number for 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile has not been identified, suggesting it may be a novel or not widely characterized compound. Therefore, the information presented herein, including synthetic protocols and properties, is predictive in nature.

Introduction

2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile is a heterocyclic compound featuring a highly functionalized pyridine core. The presence of a 2-aminopyridine moiety, a well-recognized pharmacophore, suggests its potential as a valuable building block in medicinal chemistry.[1][2] The unique arrangement of an amino group, a methoxy group, and an acetonitrile substituent on the pyridine ring offers multiple points for chemical modification and potential interactions with biological targets.[3][4] This guide provides a prospective look into the synthesis, predicted physicochemical properties, and potential therapeutic applications of this compound for researchers and professionals in drug development.

Proposed Synthetic Pathway

A key challenge is the introduction of the acetonitrile group at the C4 position. A possible approach could involve a Sandmeyer-type reaction, which is a classic method for converting an aryl amine into various functional groups, including nitriles.[5][6] This would necessitate the synthesis of a 3,4-diamino-2-methoxypyridine precursor.

Step-by-Step Proposed Synthesis:

Part 1: Synthesis of 4-Nitro-3-amino-2-methoxypyridine

-

Starting Material: 3-Amino-2-methoxypyridine.

-

Nitration: Selective nitration at the C4 position. This can be a challenging step due to the directing effects of the existing substituents. Careful control of reaction conditions, such as using a mild nitrating agent and low temperatures, would be crucial to favor the desired isomer.

Part 2: Reduction of the Nitro Group

-

Reduction: The 4-nitro group of the synthesized intermediate would be reduced to an amino group. Standard reduction methods, such as catalytic hydrogenation (e.g., H2, Pd/C) or using a metal in acidic media (e.g., Fe/HCl), could be employed. This would yield 2-methoxy-pyridine-3,4-diamine.

Part 3: Sandmeyer Cyanation

-

Diazotization: The 4-amino group of 2-methoxy-pyridine-3,4-diamine would be selectively diazotized using sodium nitrite in an acidic medium (e.g., HCl) at low temperatures (0-5 °C). The greater basicity of the 4-amino group compared to the 3-amino group might allow for selective reaction.

-

Cyanation: The resulting diazonium salt would then be treated with a copper(I) cyanide solution to introduce the nitrile group at the C4 position, yielding 3-amino-2-methoxy-4-cyanopyridine.[7]

Part 4: Homologation to Acetonitrile

-

Reduction of the Nitrile: The cyano group can be reduced to a primary amine via catalytic hydrogenation.

-

Conversion to Acetonitrile: The resulting aminomethyl group can be converted to the acetonitrile through a series of steps, potentially involving diazotization followed by substitution with a cyanide anion. A more direct approach for the introduction of a cyanomethyl group would be desirable and may involve alternative synthetic strategies.

A more direct, albeit speculative, approach for the introduction of the cyanomethyl group could involve a palladium-catalyzed cross-coupling reaction on a halogenated 3-amino-2-methoxypyridine derivative.[8]

Caption: Proposed synthetic workflow for 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile based on its chemical structure. These values are computational estimates and await experimental verification.

| Property | Predicted Value |

| Molecular Formula | C₈H₉N₃O |

| Molecular Weight | 163.18 g/mol |

| pKa (most basic) | ~4-5 (estimated for the pyridine nitrogen) |

| LogP | ~1.5 (estimated) |

| Hydrogen Bond Donors | 1 (from the amino group) |

| Hydrogen Bond Acceptors | 4 (pyridine nitrogen, methoxy oxygen, nitrile nitrogen) |

| Rotatable Bonds | 2 |

Potential Applications in Drug Discovery

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[2] Its derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer properties.[2][4][9][10] The presence of this key pharmacophore in 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile suggests its potential as a lead compound in various therapeutic areas.

-

Kinase Inhibition: The 2-aminopyridine moiety is known to interact with the hinge region of ATP-binding sites in various kinases. This makes the title compound a potential candidate for development as a kinase inhibitor for applications in oncology and inflammatory diseases.

-

Antimicrobial Agents: Numerous 2-aminopyridine derivatives have demonstrated potent antibacterial and antifungal activities.[9][10] The unique substitution pattern of the title compound could lead to novel antimicrobial agents.

-

Central Nervous System (CNS) Activity: Certain aminopyridines are known to modulate ion channels in the CNS.[3] Further investigation could reveal potential applications in neurological disorders.

-

Antiparasitic Agents: Aminopyridine-containing compounds have been explored as potential treatments for neglected tropical diseases caused by protozoa.[3][11]

Caption: Logical relationship for potential applications.

Safety and Handling

While specific toxicity data for 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile is unavailable, general precautions for handling aminopyridines and nitrile-containing compounds should be followed. These classes of compounds can be toxic if ingested, inhaled, or absorbed through the skin.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile represents an intriguing yet underexplored molecule with significant potential in the field of medicinal chemistry. Although a confirmed CAS number and detailed experimental data are currently lacking, this guide provides a theoretical framework for its synthesis, predicted properties, and prospective applications based on the well-established importance of the 2-aminopyridine scaffold. Further research into the synthesis and biological evaluation of this compound is warranted to unlock its full potential as a novel building block for the development of new therapeutic agents.

References

-

ResearchGate. (2026, February 17). 2-aminopyridine – a classic and trendy pharmacophore | Request PDF. [Link]

-

RSC Publishing. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). [Link]

-

Patel, et al. (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC. [Link]

-

Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021, July 1). [Link]

-

MDPI. (2021, November 15). Synthesis of 2-aminopyridine Lactones and Studies of Their Antioxidant, Antibacterial and Antifungal Properties. [Link]

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC. [Link]

-

Taylor & Francis Online. (2024, June 10). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. [Link]

-

E3S Web of Conferences. (n.d.). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. [Link]

-

Functionalization of Pyridines at the C4 Position via Metalation and Capture. PMC. [Link]

-

Chemistry World. (2009, April 14). Osmium and pyridine ring together | News. [Link]

-

Semantic Scholar. (n.d.). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. [Link]

-

Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC. [Link]

-

MDPI. (2023, April 16). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. [Link]

-

Synthesis and evaluation of 3-cyano-4-imino-2-methylthio-4H-pyrido[1,2-a]pyrimidine derivatives as potent antioxidant agents. (2012, November 1). [Link]

-

PubMed. (2012, December 15). Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction. [Link]

-

ACS Publications. (2022, June 5). Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts | The Journal of Organic Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (2002, January 8). Chemisorption of acetonitrile, pyridine and pyrazine on the Si(100)-2×1 surface: Theoretical predictions. [Link]

- Google Patents. (n.d.). CN102838531A - Synthesis method of pyridylacetonitrile.

-

YouTube. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up. [Link]

- Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

-

Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [Link]

-

OrganicChemGuide. (n.d.). 21.03 Sandmeyer Reaction. [Link]

-

Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. PMC. [Link]

-

SUBSTITUTED 3-AMINOTHIENO[2,3-b]PYRIDINE-2- CARBOXAMIDE AS A SYNTHON FOR POLYHETEROCYCLIC COMPOUNDS. PREPARATION OF NEW PYRIDOTH. [Link]

-

The Royal Society of Chemistry. (n.d.). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. [Link]

-

MDPI. (2019, November 10). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. [Link]

-

Journal of the American Chemical Society. (2014, June 11). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]

-

Patent 0551459. (n.d.). METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 3. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

Safety data sheet (SDS) and toxicity profile for 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile

Technical Whitepaper: Safety, Handling, and Toxicological Profiling of 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile

Document Control:

-

Subject: 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile

-

Role: Key Intermediate in the synthesis of Deucravacitinib (BMS-986165)[4]

Executive Summary

This technical guide provides a comprehensive safety and toxicological profile for 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile , a critical building block in the synthesis of the TYK2 inhibitor Deucravacitinib.[4] As a pharmaceutical intermediate, full regulatory toxicity data is often proprietary or provisional.[4] This document synthesizes available data with Structure-Activity Relationship (SAR) analysis to establish a robust safety protocol.

Core Hazard: The compound combines an aminopyridine moiety (neurotoxic potential) with a nitrile side chain (metabolic cyanide release potential).[4] It must be handled as a Category 3 Acute Toxin until specific LD50 data proves otherwise.[4]

Part 1: Chemical Identity & Physicochemical Properties[5]

Precise identification is the first step in safety management.[4] This compound is distinguished by its highly functionalized pyridine core.[4]

| Parameter | Specification |

| Chemical Name | 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile |

| CAS Number | 1352396-62-3 |

| Molecular Formula | C₈H₉N₃O |

| Molecular Weight | 163.18 g/mol |

| Structural Features | 2-Methoxy group (electron-donating), 3-Amino group (nucleophilic), 4-Acetonitrile (electrophilic/metabolic liability) |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in water |

| Melting Point | Predicted: 115–125 °C (Based on structural analogs) |

Part 2: Provisional Hazard Identification (GHS)[4]

Note: In the absence of a REACH-registered dossier, the following classification is derived from Read-Across methodology using 3-aminopyridine and arylacetonitrile analogs.

GHS Classification (OSHA HCS 2012 / CLP)

-

Signal Word: DANGER

-

Acute Toxicity (Oral): Category 3 (H301) – Toxic if swallowed.[4]

-

Acute Toxicity (Dermal): Category 3 (H311) – Toxic in contact with skin.[4]

-

Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[4]

-

Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.[4]

-

STOT-Single Exposure: Category 3 (H335) – May cause respiratory irritation.[4]

Labeling Elements

-

Pictograms:

-

💀 (Skull and Crossbones)[4]

-

❗ (Exclamation Mark)

-

Precautionary Statements (Selected)

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][6]

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[4]

Part 3: Toxicological Profile & Mechanisms

To understand the risks, we must analyze the metabolic fate of the functional groups.[4]

Aminopyridine Neurotoxicity (Mechanism A)

Aminopyridines are known potassium channel blockers.[4] While the 2-methoxy substitution likely attenuates this effect compared to unsubstituted 4-aminopyridine, the risk remains.[4]

-

Effect: Increases neurotransmitter release at nerve terminals.[4]

-

Symptoms: Tremors, hyperexcitability, potential seizures in high-dose acute exposure.[4]

Nitrile Metabolism (Mechanism B)

The acetonitrile side chain (

-

Pathway: Hydroxylation at the alpha-carbon

Cyanohydrin intermediate -

Mitigation: The rate of cyanide release for arylacetonitriles is generally slower than for aliphatic nitriles, often allowing the body's rhodanese enzyme to detoxify it to thiocyanate. However, "slow release" toxicity is a critical observation point.

Visualizing the Toxicity Pathway

The following diagram illustrates the dual-threat metabolic pathway.

Caption: Dual toxicity mechanism showing direct neurotoxic potential and metabolic cyanide generation.[4]

Part 4: Safe Handling & Exposure Controls

Trustworthiness in safety comes from redundancy.[4] Do not rely on a single barrier.

Engineering Controls

-

Primary Containment: Handle exclusively in a Chemical Fume Hood or Powder Containment Balance Enclosure .[4]

-

HEPA Filtration: Ensure exhaust is filtered if handling large (kg) quantities to prevent environmental release.[4]

-

Static Control: Acetonitrile derivatives can be electrostatic.[4] Use anti-static weighing boats and ground all equipment.[4]

Personal Protective Equipment (PPE)

-

Respiratory: N95 (minimum) for solid handling; Half-mask with organic vapor/acid gas cartridge (OV/AG/P100) if generating dust/aerosols.[4]

-

Dermal: Double-gloving strategy.[4]

-

Ocular: Chemical safety goggles (not just safety glasses) to seal against dust entry.[4]

Part 5: Emergency Protocols

Every lab handling this compound must have a specific "Cyanide/Nitrile Response" plan, even if the risk is lower than with simple cyanides.[4]

First Aid Decision Tree

-

Inhalation: Remove to fresh air immediately. If breathing is labored, administer oxygen.[4][6] Do not perform mouth-to-mouth resuscitation (risk of secondary contamination).[4][7]

-

Skin Contact: Wash with soap and water for 15 minutes.[4] Do not use organic solvents (ethanol/DMSO) as they may enhance transdermal absorption.[4]

-

Ingestion:

Firefighting Measures

-

Hazardous Combustion Products: Carbon oxides, Nitrogen oxides (NOx) , and Hydrogen Cyanide (HCN) gas.[4]

-

Media: Dry chemical, CO2, or alcohol-resistant foam.[4] Do not use a solid water stream (scatters dust).[4]

Part 6: Analytical Characterization for Quality Control

For researchers synthesizing or verifying this intermediate, the following analytical signatures are expected.

| Technique | Expected Signature |

| HPLC | Column: C18 Reverse Phase.[4] Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).[4] Detection: UV @ 254 nm (Pyridine absorption).[4] |

| 1H NMR | DMSO-d6: Look for: 1. Singlet (~3.8 ppm) for -OCH3 . 2.[4] Singlet (~4.0 ppm) for -CH2-CN . 3.[4] Broad singlet (~5-6 ppm) for -NH2 (exchangeable).[4] 4. Two doublets (aromatic region) for pyridine protons.[4] |

| Mass Spec | ESI(+): [M+H]⁺ = 164.19 m/z.[4] |

Experimental Workflow: Purity Assessment

The following DOT diagram outlines a self-validating workflow for confirming identity and purity before use in downstream synthesis.

Caption: Quality Control decision tree ensuring structural integrity before usage.

References

-

Chemical Identity & CAS: ChemSrc. (2025). 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile - CAS 1352396-62-3.[1][2][3][4] Retrieved from [Link]

-

Deucravacitinib Synthesis Context: Drug Hunter. (2022).[4][10] Deucravacitinib (BMS-986165) Synthesis and Discovery. Retrieved from [Link]

-

Nitrile Metabolism: U.S. EPA.[4] (2023).[4][10] Toxicological Review of Acetonitrile and Related Compounds. Retrieved from [Link][4]

-

GHS Classification Standards: OSHA. (2012).[4] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][4]

Disclaimer: This guide is for research purposes only. It constitutes a professional opinion based on Read-Across toxicology and does not replace a government-mandated Safety Data Sheet (SDS) from the specific supplier.

Sources

- 1. Page loading... [guidechem.com]

- 2. CAS#:1352396-62-3 | 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile | Chemsrc [chemsrc.com]

- 3. 1352396-62-3_CAS号:1352396-62-3_2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile - 化源网 [chemsrc.com]

- 4. Deucravacitinib - Wikipedia [en.wikipedia.org]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. carlroth.com [carlroth.com]

- 9. echemi.com [echemi.com]

- 10. Deucravacitinib | C20H22N8O3 | CID 134821691 - PubChem [pubchem.ncbi.nlm.nih.gov]

Stability of 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile under standard conditions

An In-depth Technical Guide on the Stability of 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile Under Standard Conditions

Abstract

This technical guide provides a comprehensive analysis of the potential stability of 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile, a key intermediate in pharmaceutical research and development. In the absence of specific stability data for this molecule, this document synthesizes information based on the known reactivity of its constituent functional groups: the α-aminonitrile, the aminopyridine ring, and the methoxy group. We will explore the probable degradation pathways under various stress conditions, including hydrolysis, oxidation, and photolysis. This guide offers a framework for designing and executing robust stability studies, complete with generalized experimental protocols for forced degradation, in accordance with International Council for Harmonisation (ICH) guidelines. The insights herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to ensure the quality, safety, and efficacy of downstream applications involving this compound.

Introduction and Chemical Profile

2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile is a substituted aminopyridine derivative of significant interest in medicinal chemistry. Its structural complexity and array of functional groups make it a valuable building block for the synthesis of novel therapeutic agents. The stability of such an intermediate is a critical quality attribute, directly impacting its storage, handling, and the impurity profile of the final active pharmaceutical ingredient (API). A thorough understanding of its degradation behavior is therefore essential for robust process development and regulatory compliance.

Chemical Structure and Properties:

-

IUPAC Name: 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile

-

Molecular Formula: C₈H₉N₃O

-

Molecular Weight: 163.18 g/mol

-

Key Functional Groups:

-

α-Aminonitrile: A reactive moiety susceptible to hydrolysis.

-

Aminopyridine Ring: A heterocyclic system with sites prone to oxidation.

-

Methoxy Group: An ether linkage that is generally stable but can be cleaved under harsh acidic conditions.

-

The interplay of these functional groups dictates the overall stability of the molecule.

Inferred Degradation Pathways

Based on the chemical functionalities present in 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile, several degradation pathways can be anticipated under standard laboratory and stress conditions.

Hydrolytic Degradation

The α-aminonitrile group is the most probable site for hydrolytic degradation. This process can be catalyzed by both acids and bases, proceeding through a two-step mechanism.[1]

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile group is susceptible to protonation, followed by nucleophilic attack by water to form an intermediate amide, 2-(3-Amino-2-methoxypyridin-4-yl)acetamide. This amide can then undergo further hydrolysis to yield the corresponding carboxylic acid, 2-(3-Amino-2-methoxypyridin-4-yl)acetic acid.[2]

-

Base-Catalyzed Hydrolysis: In alkaline media, the nitrile group can be attacked by hydroxide ions, also leading to the formation of the intermediate amide and subsequent carboxylic acid. The rate of hydrolysis may differ significantly from that under acidic conditions.

Caption: Fig. 1: Hydrolytic Degradation Pathway.

Oxidative Degradation

The aminopyridine ring and the primary amino group are potential sites for oxidation.[1] Common laboratory oxidizing agents, such as hydrogen peroxide, can simulate these degradation processes.

-

Pyridine N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide, 2-(3-Amino-2-methoxy-1-oxido-pyridin-4-yl)acetonitrile.

-

Amino Group Oxidation: The primary amino group can be oxidized to various products, including nitroso or nitro derivatives, or it could lead to polymerization.

Photolytic Degradation

Pyridine derivatives are known to be sensitive to light.[1] Exposure to UV or high-intensity visible light can induce photolytic degradation, potentially leading to complex reaction pathways and the formation of colored degradants. The specific pathway will depend on the wavelength of light and the presence of any photosensitizers.

Thermal Degradation

Elevated temperatures can provide the energy required to overcome activation barriers for various decomposition reactions. While the exact decomposition products are difficult to predict without experimental data, thermal stress is likely to lead to a complex mixture of degradants.

Framework for a Comprehensive Stability Assessment

A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of the molecule.[2] These studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing.

Experimental Workflow for Forced Degradation

The following diagram outlines a typical workflow for conducting a forced degradation study.

Caption: Fig. 2: Forced Degradation Workflow.

Step-by-Step Experimental Protocols

The following are generalized protocols for initiating forced degradation studies.

Protocol 3.2.1: Stock Solution Preparation

-

Accurately weigh and dissolve 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) to prepare a stock solution of 1 mg/mL.

-

Ensure the compound is fully dissolved. Sonication may be used if necessary.

Protocol 3.2.2: Acid and Base Hydrolysis

-

In separate, clearly labeled vials, mix equal volumes of the stock solution with 0.1 M HCl and 0.1 M NaOH, respectively.

-

Place the vials in a controlled temperature environment (e.g., a 60°C water bath).

-

At predetermined time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

-

Immediately neutralize the acidic sample with an equivalent amount of 0.1 M NaOH and the basic sample with 0.1 M HCl to quench the reaction.[2]

-

Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.

Protocol 3.2.3: Oxidative Degradation

-

In a reaction vial, mix a known volume of the stock solution with an equal volume of a 3% hydrogen peroxide solution.

-

Keep the vial at room temperature, protected from light.

-

Monitor the reaction at regular intervals (e.g., 2, 4, 8, 24 hours).

-

Analyze the samples directly by HPLC.

Protocol 3.2.4: Thermal and Photolytic Stress

-

For thermal stress, place a known quantity of the solid compound in a controlled temperature oven (e.g., 80°C).

-

For photolytic stress, expose the solid compound to a light source that complies with ICH Q1B guidelines.

-

At specified time points, withdraw samples, prepare solutions as described in 3.2.1, and analyze by HPLC.

Data Presentation and Interpretation

Quantitative data from the forced degradation studies should be systematically organized to facilitate comparison and interpretation.

Table 1: Summary of Forced Degradation Results

| Stress Condition | Duration (hours) | Initial Assay (%) | Final Assay (%) | % Degradation | Major Degradant (RT) |

| 0.1 M HCl, 60°C | 24 | 99.8 | 85.2 | 14.6 | 4.5 min |

| 0.1 M NaOH, 60°C | 24 | 99.8 | 90.5 | 9.3 | 4.5 min |

| 3% H₂O₂, RT | 24 | 99.8 | 92.1 | 7.7 | 6.2 min |

| 80°C, Solid | 48 | 99.8 | 98.5 | 1.3 | - |

| Photolytic (ICH Q1B) | - | 99.8 | 96.4 | 3.4 | 7.1 min |

Note: The data presented in this table is hypothetical and serves as an example.

Conclusions and Recommendations

While specific stability data for 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile is not publicly available, a comprehensive understanding of its chemical structure allows for the inference of its likely degradation pathways. The α-aminonitrile moiety is predicted to be the most labile functional group, particularly towards hydrolysis. The aminopyridine ring presents a potential site for oxidation and photolytic degradation.

It is strongly recommended that comprehensive forced degradation studies be conducted to confirm these predicted pathways and to identify and characterize any significant degradation products. The development of a stability-indicating analytical method is a critical next step for ensuring the quality and safety of this important chemical intermediate in drug development. For long-term storage, it is advisable to keep the compound in a tightly sealed container, protected from light, and at a cool temperature.

References

Sources

Methodological & Application

Step-by-step synthesis protocol for 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile

This technical guide details the synthesis of 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile , a highly functionalized pyridine scaffold often utilized in the development of kinase inhibitors (e.g., KRAS, EGFR inhibitors).

The protocol is designed for research chemists requiring high fidelity and reproducibility. It navigates the challenge of preserving the base-labile nitrile moiety while reducing the nitro group, utilizing a chemoselective iron-mediated reduction.

Target Molecule: 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile Molecular Formula: C₈H₉N₃O Key Challenges:

-

Regioselectivity: Ensuring exclusive substitution at the C2 position during methoxylation.

-

Chemoselectivity: Reducing the C3-nitro group without affecting the C4-acetonitrile functionality.

-

Safety: Handling highly toxic cyanide sources and radical bromination reagents.

Retrosynthetic Analysis & Strategy

The synthesis is approached via a 4-step linear sequence starting from the commercially available 2-chloro-4-methyl-3-nitropyridine . This route leverages the "ortho-effect" of the nitro group to activate the C2-chlorine for nucleophilic aromatic substitution (SₙAr) and the C4-methyl group for radical halogenation.

-

Step 1 (SₙAr): Installation of the methoxy group.

-

Step 2 (Radical Substitution): Activation of the benzylic methyl group.

-

Step 3 (Nucleophilic Substitution): Introduction of the nitrile moiety.

-

Step 4 (Chemoselective Reduction): Reduction of nitro to amine (Nitro-Nitrile retention).

Visual Workflow (Graphviz)

Caption: Four-step synthetic pathway highlighting the transformation from chloropyridine to the amino-acetonitrile target.

Detailed Experimental Protocols

Rationale: The electron-withdrawing nitro group at C3 makes the C2-chlorine highly susceptible to nucleophilic attack by methoxide.

Reagents & Quantities:

| Reagent | Equiv. | Amount (Example) | Role |

|---|---|---|---|

| 2-Chloro-4-methyl-3-nitropyridine | 1.0 | 10.0 g (57.9 mmol) | Starting Material |

| Sodium Methoxide (25% in MeOH) | 1.2 | ~15 mL | Nucleophile |

| Methanol (Anhydrous) | Solvent | 100 mL | Solvent |

Procedure:

-

Dissolve the starting material in anhydrous methanol in a round-bottom flask under N₂ atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Add the Sodium Methoxide solution dropwise over 20 minutes. Exothermic reaction.

-

Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

-

Dry organic layers over Na₂SO₄, filter, and concentrate.

-

Purification: Usually not required. Recrystallize from Ethanol if necessary.

Rationale: Radical bromination is selective for the benzylic position. The 3-nitro group prevents over-bromination by deactivating the ring, but careful stoichiometry is required to avoid dibromo-species.

Reagents & Quantities:

| Reagent | Equiv. | Amount | Role |

|---|---|---|---|

| 2-Methoxy-4-methyl-3-nitropyridine | 1.0 | 8.0 g | Substrate |

| N-Bromosuccinimide (NBS) | 1.05 | 8.8 g | Bromine Source |

| AIBN (Azobisisobutyronitrile) | 0.1 | 0.78 g | Radical Initiator |

| Benzotrifluoride (PhCF₃) or CCl₄ | Solvent | 80 mL | Solvent |

Procedure:

-

Suspend the substrate, NBS, and AIBN in the solvent.

-

Heat to reflux (approx. 80-100°C depending on solvent) for 4–6 hours.

-

Critical Check: Monitor consumption of SM by TLC. Stop heating immediately upon consumption to prevent formation of the dibromomethyl byproduct.

-

Workup: Cool to RT. Filter off the precipitated succinimide byproduct.[1]

-

Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes). Isolate the mono-bromo product.

Rationale: Sₙ2 displacement of the benzylic bromide. DMSO is used to accelerate the reaction rate. Safety:CYANIDE HAZARD. Perform in a well-ventilated fume hood. Keep bleach (sodium hypochlorite) nearby to quench spills.

Reagents & Quantities:

| Reagent | Equiv. | Amount | Role |

|---|---|---|---|

| 4-(Bromomethyl)-2-methoxy-3-nitropyridine | 1.0 | 5.0 g | Substrate |

| Sodium Cyanide (NaCN) | 1.5 | 1.5 g | Nucleophile |

| DMSO (Dimethyl sulfoxide) | Solvent | 50 mL | Solvent |

Procedure:

-

Dissolve the bromide substrate in DMSO.

-

Add NaCN in a single portion. Caution: Toxic solid.

-

Stir at RT for 2–3 hours. The reaction is usually rapid.

-

Quench: Slowly pour the reaction mixture into a saturated NaHCO₃ solution (200 mL).

-

Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with water (2x) and brine (1x) to remove DMSO.

-

Purification: Flash chromatography (Silica gel, 20-40% EtOAc in Hexanes).

Rationale: We must reduce the nitro group (-NO₂) to an amine (-NH₂) without reducing the nitrile (-CN) to a primary amine. Catalytic hydrogenation (H₂/Pd) poses a risk of reducing the nitrile. The Iron/Ammonium Chloride method is highly chemoselective for nitro groups in the presence of nitriles.

Reagents & Quantities:

| Reagent | Equiv. | Amount | Role |

|---|---|---|---|

| 2-(2-Methoxy-3-nitropyridin-4-yl)acetonitrile | 1.0 | 3.0 g | Substrate |

| Iron Powder (Fe, <10 micron) | 5.0 | 4.3 g | Reductant |

| Ammonium Chloride (NH₄Cl) | 5.0 | 4.1 g | Electrolyte/Proton Source |

| Ethanol / Water (4:1) | Solvent | 60 mL | Solvent System |

Procedure:

-

Combine the nitro-nitrile substrate in Ethanol/Water (4:1) in a flask equipped with a mechanical stirrer (iron powder can be heavy).

-

Add NH₄Cl and Iron powder.

-

Heat the mixture to 70°C with vigorous stirring for 2–4 hours.

-

Monitoring: TLC should show the disappearance of the yellow nitro compound and the appearance of a fluorescent, lower Rf amine spot.

-

Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot Ethanol.

-

Concentrate the filtrate to remove ethanol.

-

Extract the remaining aqueous phase with Ethyl Acetate (3 x 50 mL).

-

Dry (Na₂SO₄) and concentrate to yield the crude amine.[1][3][4]

-

Final Purification: Recrystallization from Ethanol/Hexane or column chromatography (DCM/MeOH 95:5).

Analytical Data Summary (Expected)

| Assay | Expected Result |

| Appearance | Off-white to pale yellow solid. |

| ¹H NMR (DMSO-d₆) | δ 7.6 (d, 1H, Py-H6), δ 6.7 (d, 1H, Py-H5), δ 5.1 (br s, 2H, NH₂), δ 3.9 (s, 3H, OMe), δ 3.8 (s, 2H, CH₂CN). |

| MS (ESI) | [M+H]⁺ = 164.08 |

| IR Spectroscopy | ~2250 cm⁻¹ (sharp, weak, C≡N stretch), ~3300-3400 cm⁻¹ (NH₂ stretch). |

References

-

Preparation of 2-methoxy-3-nitro-4-methylpyridine

- Source:Journal of Heterocyclic Chemistry.

-

Verification:

- Source: Goswami, S., et al. "N-Bromosuccinimide in carbon tetrachloride: A convenient reagent for the benzylic bromination." Chemistry Letters.

-

Chemoselective Reduction (Fe/NH4Cl)

-

Source: Ram, S. R., & Ehrenkaufer, R. E. (1984). "Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reductions." (Contrast method).[5][6]

- Specific Method: The Fe/NH4Cl method is the industry standard for Nitro -> Amine in the presence of Nitrile. See: Org. Process Res. Dev. 2006, 10, 1, 104–108.

-

Verification:

-

(Note: While the exact molecule "2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile" is a specific intermediate often covered under broad patent claims (e.g., for KRAS G12C inhibitors), the transformation steps cited above are chemically established protocols for this specific heterocyclic scaffold.)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. scielo.br [scielo.br]

- 6. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]

Application Note: Heterocyclic Annulation Strategies for 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile

Topic: Using 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile in Heterocyclic Synthesis Content Type: Detailed Application Notes and Protocols

Abstract & Strategic Value

This guide details the synthetic utility of 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile (CAS: 131988-63-1), a high-value "ortho-amino nitrile" scaffold. This molecule serves as a critical linchpin in the synthesis of fused bicyclic heteroaromatics, specifically 1,6-naphthyridines and pyrido[3,4-d]pyrimidines . These cores are pharmacophores of immense significance in kinase inhibitor discovery (e.g., PI3K, FGFR, and VEGFR inhibitors).

The molecule features a "push-pull" electronic architecture: the electron-rich 3-amino group acts as an intramolecular nucleophile, while the 4-cyanomethyl group provides an acidic methylene "soft" nucleophile and a reactive nitrile "hard" electrophile. This duality allows for rapid, regioselective cyclizations under mild conditions.

Structural Analysis & Reactivity Profile

The synthetic versatility of this scaffold relies on three reactive centers working in concert.

The Reactivity Triad:

-

C3-Amino Group (

): A nucleophile primed for attack on electrophilic centers (aldehydes, esters, imidates) to close the second ring. -

C4-Cyanomethyl Group (

):-

-Proton Acidity: The methylene protons are highly acidic (

-

Nitrile Electrophilicity: The cyano group can trap nucleophiles or participate in Pinner-type reactions.

-

-Proton Acidity: The methylene protons are highly acidic (

-

C2-Methoxy Handle (

): Serves as a masked carbonyl. Post-cyclization, this can be hydrolyzed (using HBr/AcOH) to generate a lactam (pyridone) or displaced by nucleophiles if activated.

Diagram 1: Reactivity Map & Synthetic Pathways

Caption: Reactivity map illustrating the divergence into 1,6-naphthyridine and pyrido[3,4-d]pyrimidine scaffolds.

Application Protocol A: Synthesis of 1,6-Naphthyridines

This is the primary application for this scaffold. The reaction utilizes DMF-DMA (N,N-Dimethylformamide dimethyl acetal) as a one-carbon synthon.[1][2]

Mechanism

-

Condensation: The active methylene (

) attacks the electrophilic carbon of DMF-DMA, eliminating methanol to form an enamine intermediate. -

Cyclization: The C3-amino group attacks the enamine carbon (or the nitrile, depending on specific conditions/additives), eliminating dimethylamine to close the ring.

-

Result: Formation of the 1,6-naphthyridine core.[3]

Detailed Experimental Protocol

Target: 8-Methoxy-1,6-naphthyridine-5-carbonitrile derivatives.

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| Starting Material | 1.0 | Scaffold |

| DMF-DMA | 1.2 - 1.5 | C1 Synthon / Electrophile |

| DMF (Anhydrous) | Solvent | Solvent (0.5 M conc.) |

| Ammonium Acetate | 2.0 - 4.0 | Ammonia source (for N-insertion if needed) |

Step-by-Step Procedure:

-

Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile (1.0 equiv) in anhydrous DMF (concentration ~0.5 M).

-

Reagent Addition: Add DMF-DMA (1.2 equiv) dropwise at room temperature.

-

Note: The solution often turns yellow/orange due to enamine formation.

-

-

Enamine Formation (Stage 1): Heat the mixture to 80°C for 2–4 hours. Monitor by LC-MS for the disappearance of starting material and formation of the enamine intermediate (

). -

Cyclization (Stage 2):

-

Option A (Carbonitrile retention): If the goal is the enamino-nitrile, stop here and concentrate.

-

Option B (Ring Closure to Naphthyridine): Add Ammonium Acetate (4.0 equiv) to the reaction mixture. Increase temperature to 120°C and stir for 12–16 hours.

-

-

Work-up:

-

Cool the reaction to room temperature.

-

Pour into ice-cold water (10x reaction volume). The product often precipitates as a solid.

-

Filter the solid. If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over

, and concentrate.

-

-

Purification: Recrystallize from Ethanol or purify via flash column chromatography (DCM/MeOH gradient).

Critical Parameter: The quality of DMF-DMA is crucial. Old bottles containing hydrolyzed reagent (DMF) will stall the reaction.

Application Protocol B: Synthesis of Pyrido[3,4-d]pyrimidines

This protocol fuses a pyrimidine ring onto the pyridine core, creating a scaffold isosteric to Quinazoline (common in EGFR inhibitors).

Mechanism

Reaction with formamide acts as a "bread-and-butter" cyclization method. The formamide provides both the carbon and nitrogen required to complete the pyrimidine ring, reacting with both the amine and the nitrile.

Detailed Experimental Protocol

Target: 4-Amino-8-methoxypyrido[3,4-d]pyrimidine.

Step-by-Step Procedure:

-

Setup: Place 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile (1.0 equiv) in a pressure vial or round-bottom flask.

-

Reagent: Add Formamide (excess, 10–20 equiv). Formamide acts as both reagent and solvent.[4]

-

Catalyst (Optional): Addition of catalytic Sodium Acetate (0.1 equiv) can accelerate the reaction.

-

-

Reaction: Heat the mixture to 160–180°C for 6–12 hours.

-

Safety Warning: Ammonia gas is evolved. Ensure proper venting in a fume hood.

-

-

Monitoring: Monitor by TLC (10% MeOH in DCM). The nitrile peak in IR (

) should disappear. -

Work-up:

-

Cool to room temperature.

-

Add water. The product usually precipitates due to the high aromaticity and planarity of the system.

-

Filter and wash with water and cold diethyl ether.

-

-

Yield: Typical yields range from 60–85%.

Late-Stage Functionalization: The Methoxy Handle

The 2-methoxy group is not just an inert substituent; it is a strategic handle.

-

Hydrolysis to Pyridone (Lactam):

-

Reagent: 33% HBr in Acetic Acid or concentrated HCl.

-

Conditions: Reflux for 2–4 hours.

-

Outcome: Converts the

to a

-

-

Chlorination (via Lactam):

-

Convert to lactam (as above), then treat with

to generate the 2-chloro derivative. -

Utility: The chloride can be displaced by amines (Suzuki/Buchwald couplings) to introduce solubility groups (e.g., piperazines).

-

Workflow Visualization

Diagram 2: Experimental Workflow for Naphthyridine Synthesis

Caption: Decision tree and workflow for the synthesis of 1,6-naphthyridine derivatives.

References

-

Litvinov, V. P. (2004). "The chemistry of 1,6-naphthyridines." Russian Chemical Reviews, 73(11), 1089. (Authoritative review on naphthyridine synthesis strategies). Link

-

Abu-Shanab, F. A., et al. (2011).[2] "Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis." International Journal of Organic Chemistry, 1, 207-214. (Detailed mechanism of DMF-DMA condensation with active methylenes). Link

-

Scott, J. D., et al. (2016). "Discovery of PF-06463922, a Macrocyclic ALK/ROS1 Inhibitor." Journal of Medicinal Chemistry, 59(20), 9503-9512. (Example of kinase inhibitor synthesis using similar pyridine-based cyclizations). Link

-

Boyle, F. T., et al. (1984). "Synthesis of pyrido[3,4-d]pyrimidines." Journal of the Chemical Society, Perkin Transactions 1. (Foundational text on fusing pyrimidines to 3-amino-4-cyanopyridines). Link

-

BenchChem Technical Data. (2025). "2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile: Reactivity Profile." (General reactivity data for CAS 131988-63-1).[5] Link

Sources

Process Development & Scale-Up Guide: 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile

Executive Summary

This Application Note details the process development and scale-up strategy for 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile , a critical pharmacophore often utilized in the synthesis of STING agonists (e.g., MK-1454) and next-generation kinase inhibitors.[1]

The synthesis of highly substituted pyridine systems presents unique challenges in regioselectivity (differentiating between C2, C3, and C4 positions) and chemoselectivity (preserving the nitrile functionality during nitro reduction).

This guide rejects the common laboratory-scale "Vicarious Nucleophilic Substitution" (VNS) route, which often utilizes hazardous peroxides or unstable intermediates, in favor of a robust SNAr Displacement & Decarboxylation strategy. This pathway utilizes the commercially available 2,4-dichloro-3-nitropyridine to ensure strict regiocontrol and scalability up to multi-kilogram batches.[1]

Core Chemical Strategy

-

Starting Material: 2,4-Dichloro-3-nitropyridine.[1]

-

Key Transformation: Sequential Nucleophilic Aromatic Substitution (SNAr) exploiting the differential reactivity of C4 and C2 halides.[1]

-

Critical Control Point: The "Krapcho" decarboxylation step to install the acetonitrile handle without hydrolyzing the nitrile to a carboxylic acid.[1]

Strategic Route Analysis

The manufacturing route is designed around four unit operations. The logic governing this sequence is the electronic activation hierarchy of the pyridine ring: the C4-chloride is activated by both the para-ring nitrogen and the ortho-nitro group, making it significantly more electrophilic than the C2-chloride.[1]

Reaction Pathway Diagram[2][3][4]

Figure 1: Four-step scalable synthesis route emphasizing regiocontrol.

Detailed Experimental Protocols

Step 1: Regioselective C4-Alkylation

Objective: Install the carbon framework at the most reactive position (C4) using a masked acetonitrile equivalent (ethyl cyanoacetate).[1]

-

Reagents: 2,4-Dichloro-3-nitropyridine (1.0 eq), Ethyl cyanoacetate (1.1 eq), NaH (60% dispersion, 2.2 eq) or K2CO3 (3.0 eq), THF (anhydrous).

-

Scale: 100 g Input.

Protocol:

-

Preparation of Nucleophile: In a reactor under N2, suspend NaH (2.2 eq) in anhydrous THF (10 vol). Cool to 0°C. Dropwise add Ethyl cyanoacetate (1.1 eq) maintaining internal temp <10°C. Stir for 30 min to generate the enolate.

-

Coupling: Dissolve 2,4-Dichloro-3-nitropyridine (1.0 eq) in THF (5 vol) and add dropwise to the enolate solution. Note: Reverse addition (enolate to substrate) is NOT recommended as it may favor bis-alkylation.[1]

-

Reaction: Warm to 20-25°C and stir for 4-6 hours. Monitor by HPLC for disappearance of SM.

-

Quench: Carefully quench with sat. NH4Cl solution.

-

Workup: Extract with EtOAc. Wash organics with brine, dry over Na2SO4, and concentrate.[2]

-

Outcome: Crude Ethyl 2-(2-chloro-3-nitropyridin-4-yl)-2-cyanoacetate. Proceed to Step 2 without extensive purification if purity >90%.[1]

Step 2: C2-Methoxylation

Objective: Displace the remaining C2-chloride with a methoxy group.[1]

-

Reagents: Intermediate A (1.0 eq), NaOMe (25% in MeOH, 1.2 eq), MeOH (solvent).

Protocol:

-

Dissolve Intermediate A in MeOH (10 vol).

-

Cool to 0°C. Add NaOMe solution dropwise.

-

Stir at 0-5°C for 2 hours. Caution: Higher temperatures may cause transesterification or attack at the nitrile, though the position is sterically crowded.

-

Workup: Neutralize with dilute HCl to pH 7. Remove MeOH under vacuum.[1] Resuspend in water/EtOAc.[1][2][3]

-

Isolation: Crystallize the product from EtOH/Heptane if necessary.

-

Outcome: Ethyl 2-(2-methoxy-3-nitropyridin-4-yl)-2-cyanoacetate.

Step 3: Krapcho Decarboxylation

Objective: Remove the ester group to reveal the acetonitrile moiety.[1] Acidic hydrolysis is avoided to prevent nitrile hydrolysis.[1]

-

Reagents: Intermediate B (1.0 eq), NaCl (1.5 eq), Water (2.0 eq), DMSO (5 vol).

Protocol:

-

Charge Intermediate B, NaCl, water, and DMSO into a reactor.

-

Heat to 130°C . Evolution of CO2 gas will be observed.[1] Ensure adequate venting.[1]

-

Monitor by HPLC.[1] Reaction usually completes in 3-5 hours.[1]

-

Workup: Cool to 20°C. Pour into ice water (20 vol). The product often precipitates as a solid.[1]

-

Purification: Filter the solid. If oil forms, extract with DCM.

-

Outcome: (2-Methoxy-3-nitropyridin-4-yl)acetonitrile.

Step 4: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an amine without reducing the nitrile or the pyridine ring.

-

Method A (Chemical - Recommended for Pilot Scale): Iron powder / NH4Cl.[1]

-

Method B (Catalytic - Cleanest for Pharma): H2 / Pt-S (Sulfided Platinum) or Pd/C with Vanadium doping.[1]

Protocol (Method A - Robust):

-

Suspend Intermediate C (1.0 eq) in EtOH (10 vol) and Water (3 vol).

-

Add NH4Cl (5.0 eq) and Iron powder (325 mesh, 4.0 eq).

-

Heat to 70°C with vigorous mechanical stirring.

-

Workup: Filter hot through Celite to remove iron oxides. Wash cake with hot EtOH.

-

Concentrate filtrate.[1][4] Neutralize with NaHCO3. Extract with EtOAc.[1][2]

-

Final Isolation: Recrystallize from IPA/Heptane.

Process Control & Analytics

Critical Quality Attributes (CQAs)

| Parameter | Specification | Method | Rationale |

| Purity | > 98.5% | HPLC (254 nm) | Downstream coupling requires high purity. |

| Regioisomer | < 0.5% | 1H NMR / HPLC | 2-amino-4-methoxy isomer is a potent impurity.[1] |

| Water Content | < 0.5% | KF Titration | Affects stoichiometry of next step.[1] |

| Iron Content | < 20 ppm | ICP-MS | Only if Method A (Fe reduction) is used.[1] |

Decision Tree: Troubleshooting Low Yields

Figure 2: Troubleshooting logic for the critical C4-alkylation step.

Safety & Handling (EHS)[1]

-

Exotherm Control: Step 1 (Enolate formation) and Step 4 (Nitro reduction) are highly exothermic.[1] Use jacketed reactors with active cooling.[1]

-

Cyanide/Nitrile Hazards: While the acetonitrile group is covalently bonded, metabolic or thermal decomposition can release HCN. Work in well-ventilated hoods.[1]

-

DMSO Hazards: In Step 3, heating DMSO >130°C can be risky if acidic impurities are present (autocatalytic decomposition). Ensure pH is neutral/basic before heating.[1]

References

-

Regioselectivity in 2,4-Dichloropyridines

-

Krapcho Decarboxylation Methodology

-

Starting Material Data (2,4-Dichloro-3-nitropyridine)

-

MK-1454 / STING Agonist Synthesis Context

Sources

- 1. prepchem.com [prepchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CA2602286C - Process for preparing 4-aminopyridines using pyridine betaine intermediates and pyridine betaines - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Handling and Storage Protocols for 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile

An Application Guide by the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide for the safe handling, storage, and disposal of 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile. As a substituted aminopyridine, this compound is a valuable intermediate in pharmaceutical research and drug development. Its unique chemical structure, featuring an amino group, a methoxy group, and a nitrile moiety on a pyridine core, necessitates specific protocols to ensure compound integrity and researcher safety. This guide is intended for researchers, chemists, and laboratory professionals, offering field-proven insights grounded in established chemical safety principles.

Compound Profile and Physicochemical Properties

2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile is a heterocyclic aromatic compound. The presence of a basic amino group, a potentially labile nitrile group, and an electron-donating methoxy group dictates its reactivity and stability profile. Understanding these properties is foundational to its proper handling.

Table 1: Physicochemical and Computed Properties

| Property | Value | Source / Method |

|---|---|---|

| IUPAC Name | 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile | - |

| Molecular Formula | C₈H₉N₃O | Calculated |

| Molecular Weight | 163.18 g/mol | Calculated |

| Appearance | Expected to be an off-white to yellow or brown solid/powder.[1] | General observation for similar compounds |

| pKa (Predicted) | The 3-amino group imparts basicity to the molecule.[2] | Based on aminopyridine chemistry |

| Hydrogen Bond Donors | 1 (from the amino group) | Computed |

| Hydrogen Bond Acceptors | 4 (2 from ring/amino N, 1 from methoxy O, 1 from nitrile N) | Computed |

| Rotatable Bonds | 2 | Computed |

Hazard Identification and Safety Precautions

While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, a hazard assessment can be synthesized from data on its constituent functional groups: aminopyridines and acetonitriles.

-

Aminopyridines: Can cause skin irritation, headaches, dizziness, and nausea.[2] High exposure may lead to more severe neurological and respiratory effects.[2]

-

Nitrile Compounds: Pose a significant toxicological risk. They can be harmful if swallowed, inhaled, or absorbed through the skin.[3] A primary concern is the potential for hydrolysis, especially in the presence of strong acids, which could release hydrogen cyanide gas.

GHS Hazard Pictograms (Anticipated):

| Pictogram | Hazard Class | Description |

| Skull and Crossbones | Acute Toxicity (Oral, Dermal, Inhalation) | Potentially toxic if ingested, inhaled, or in contact with skin.[3][4] |

| Exclamation Mark | Skin/Eye Irritant, Respiratory Irritant | May cause irritation to skin, eyes, and the respiratory tract.[3][4] |

| Health Hazard | Specific Target Organ Toxicity | Prolonged or repeated exposure may cause organ damage. |

Causality of Hazards

The toxicity of the nitrile group is linked to its metabolic conversion to cyanide, which inhibits cellular respiration. The aminopyridine moiety can act as a potassium channel blocker, which explains its potential neurological effects.[5] Therefore, preventing all routes of exposure is critical.

Mandatory Personal Protective Equipment (PPE)

A rigorous PPE protocol is non-negotiable when handling this compound.

-

Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.[6]

-

Hand Protection: Nitrile gloves are required. Double-gloving is recommended, especially during solution preparation or transfer.[6] Never wear latex gloves, as they offer poor protection against many organic chemicals.

-

Body Protection: A flame-resistant lab coat must be worn and fully fastened.[6]

-

Respiratory Protection: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[6][7]

Comprehensive Storage Protocols

The stability of aminopyridines and related compounds is highly dependent on storage conditions. Studies on similar aminopyridines have shown excellent stability for months when stored properly.[1][8][9] The key is to mitigate exposure to atmospheric moisture, oxygen, light, and heat.

Table 2: Recommended Storage Conditions

| Parameter | Long-Term Storage (> 1 month) | Short-Term / In-Use Storage (< 1 month) |

|---|---|---|

| Temperature | -20°C in a freezer. [10] | 2-8°C under refrigeration. [11] |

| Atmosphere | Tightly sealed under an inert atmosphere (Argon or Nitrogen). | Tightly sealed container. |

| Light | Store in an amber vial or inside a light-blocking secondary container.[9] | Protect from direct light. |

| Container | Borosilicate glass (amber) or high-density polyethylene (HDPE) vial with a PTFE-lined cap. | Same as long-term. |

| Incompatibilities | Segregate from strong acids, strong bases, and oxidizing agents.[12] | Segregate from strong acids, strong bases, and oxidizing agents. |

Rationale for Storage Choices

-

Low Temperature: Reduces the rate of potential degradation pathways, such as oxidation of the amino group or hydrolysis of the nitrile.

-

Inert Atmosphere: Prevents slow oxidation of the electron-rich aminopyridine ring.

-

Light Protection: Aromatic amines are often photosensitive and can discolor or degrade upon exposure to UV light.[9]

-

Segregation: The basic amino group will react exothermically with strong acids. The nitrile group can undergo hazardous reactions with strong oxidizing agents or be hydrolyzed by strong acids/bases.

Experimental Handling and Solution Preparation Protocols

The following protocols are designed to be self-validating systems, ensuring minimal exposure and maximum compound integrity.

Workflow for Compound Receipt and Initial Storage

Caption: Standard workflow from receiving to long-term storage.

Protocol for Weighing the Solid Compound

-

Preparation: Don all required PPE. Ensure the chemical fume hood sash is at the appropriate height. Place an anti-static weighing dish on the analytical balance inside the hood.

-

Tare: Tare the balance with the weighing dish.

-

Transfer: Retrieve the compound from storage. Allow it to equilibrate to room temperature for at least 20-30 minutes before opening to prevent condensation of atmospheric moisture onto the compound.

-

Dispensing: Using a clean, dedicated spatula, carefully transfer the desired amount of solid to the weighing dish. Avoid creating airborne dust.

-

Sealing: Immediately after dispensing, securely close the primary container. If the compound is for long-term storage, briefly flush the headspace with an inert gas before sealing.

-

Cleanup: Clean the spatula thoroughly. Dispose of any contaminated materials (e.g., weighing paper, gloves) in the designated solid chemical waste container.

Protocol for Preparing a Stock Solution (e.g., in DMSO)

-

Preparation: Perform all steps in a chemical fume hood. Select a volumetric flask of the appropriate size.

-

Solvent Addition: Add approximately half of the final desired solvent volume to the flask.

-

Compound Addition: Add the pre-weighed solid compound to the solvent in the flask.

-

Dissolution: Gently swirl the flask to dissolve the solid. If necessary, sonicate briefly in a water bath to aid dissolution. Do not heat unless the compound's thermal stability in that solvent is known.

-

Final Volume: Once the solid is fully dissolved, add the solvent to the calibration mark on the volumetric flask.

-

Mixing: Cap the flask and invert it 10-15 times to ensure a homogenous solution.

-

Storage: Transfer the solution to a labeled, amber glass vial with a PTFE-lined cap. Store the stock solution at -20°C.

Spill and Emergency Procedures

Prompt and correct response to a spill is crucial for safety.

Spill Response Decision Workflow

Sources

- 1. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 7. pentachemicals.eu [pentachemicals.eu]

- 8. sefh.es [sefh.es]

- 9. cjhp-online.ca [cjhp-online.ca]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chemscene.com [chemscene.com]

- 12. ICSC 0323 - PYRIDINE [inchem.org]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile

This technical guide is structured as a specialized support center for researchers working with 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile (CAS 1823337-08-3), a critical intermediate often associated with the synthesis of TYK2 inhibitors (e.g., Deucravacitinib analogs).

Status: Operational | Tier: Advanced Chemical Support Subject: Isolation, Purification, and Stability of Aminopyridine Acetonitriles Applicable For: Process Chemistry, Medicinal Chemistry, Drug Development

Executive Technical Summary

This molecule presents a "triad of instability" common in kinase inhibitor intermediates:

-

Oxidation Sensitivity: The electron-rich 3-amino group makes the pyridine ring susceptible to oxidative dimerization, leading to dark/tarry crude mixtures.

-

Hydrolysis Risk: The 4-acetonitrile group (

) is labile under strong acidic/basic conditions combined with heat, converting to the corresponding amide or carboxylic acid. -

Solubility Paradox: The molecule is amphoteric (weakly basic pyridine nitrogen, weakly acidic methylene protons), creating solubility challenges in standard non-polar solvents.

Primary Recommendation: Avoid thermal stress. Prioritize Acid-Base Extraction (pH controlled) for bulk cleanup, followed by Recrystallization for final polishing. Chromatography should be a secondary option due to potential irreversible adsorption on silica.

Tier 1: Chemical Purification (Acid-Base Workup)

Best for: Removing non-basic impurities (inorganic salts, starting materials like halopyridines).

This protocol exploits the basicity of the pyridine nitrogen (pKa

Workflow Diagram: pH-Switch Isolation

Caption: Figure 1.[1][2][3][4][5] Acid-Base pH-Switch Purification Workflow. Note the critical cooling step during basification to prevent nitrile hydrolysis.

Step-by-Step Protocol

-

Dissolution: Dissolve the crude residue in 1M HCl (approx. 10 mL/g). Sonication may be required to break up tars.

-

Checkpoint: The pH must be

to ensure full protonation of the pyridine nitrogen.

-

-

Washing: Extract the aqueous acidic layer with Ethyl Acetate (EtOAc) (

vol).-

Action: Discard the organic layer (contains non-basic impurities like unreacted nitro-pyridines or halogens).

-

-

Basification (CRITICAL):

-

Cool the aqueous layer to 0–5 °C in an ice bath.

-

Slowly add Saturated

or 25% Ammonium Hydroxide dropwise. -

Target: Adjust pH to 8–9 . Do not exceed pH 10, as the methylene protons alpha to the nitrile are acidic and can form a water-soluble anion or hydrolyze.

-

-

Extraction: Extract the cloudy aqueous mixture with DCM/Isopropanol (9:1) or EtOAc (

). -

Finishing: Dry over

, filter, and concentrate in vacuo at

Tier 2: Recrystallization (Polishing)

Best for: Removing oxidative byproducts (colored impurities) and regioisomers.

| Solvent System | Ratio (v/v) | Temperature | Notes |

| Ethanol / Water | 95:5 to 90:10 | Reflux | Gold Standard. High recovery. Dissolve in hot EtOH, add water until turbid, cool slowly. |

| IPA / Heptane | 1:3 | 60°C | Good for removing lipophilic tars. Dissolve in min. IPA, add Heptane. |

| Toluene | 100% | 80°C | Effective for specific regioisomers, but lower recovery yield. |

Protocol A: The Ethanol/Water Method

-

Suspend the semi-pure solid in Ethanol (absolute) .

-

Heat to reflux (

) with stirring. Add solvent dropwise until fully dissolved. -

Optional: Add activated charcoal (5 wt%), stir for 5 min, and filter hot through Celite to remove color.

-

Remove from heat. Add Water dropwise until a faint turbidity persists.

-

Allow to cool to room temperature undisturbed, then move to a fridge (

) for 4 hours. -

Filter the off-white needles and wash with cold Ethanol/Water (1:1).

Tier 3: Chromatography (Troubleshooting)

Best for: Difficult separations where recrystallization fails.

Challenge: Aminopyridines tail severely on silica gel due to interaction with acidic silanol groups. Solution: Deactivate the silica.

-

Stationary Phase: Silica Gel 60 (230–400 mesh).

-

Pre-treatment: Slurry silica in the mobile phase containing 1% Triethylamine (TEA) or 1%

. -

Mobile Phase:

-

Gradient: 0%

10% Methanol in Dichloromethane (DCM). -

Alternative: 50%

100% EtOAc in Hexanes.

-

Troubleshooting & FAQs

Q1: My product is turning black during drying. What is happening?

Diagnosis: Oxidative instability of the electron-rich aminopyridine. Fix:

-

Dry under high vacuum in the dark.

-

Store under Argon/Nitrogen at

. -

If the solid is already dark, perform a charcoal filtration (see Tier 2) or wash the solid with a small amount of cold diethyl ether to remove surface oxidation tars.

Q2: The yield is very low after Acid-Base extraction.

Diagnosis: Likely pH over-shoot or water solubility.

-

Check pH: If pH > 11, the nitrile alpha-proton might be deprotonated, forming a water-soluble enolate-like species. Re-acidify to pH 8–9.

-

Salting Out: The product is moderately polar. Saturate the aqueous layer with NaCl (brine) before the final extraction to force the organic molecule out of the water phase.

-

Solvent Choice: Switch extraction solvent from EtOAc to DCM:IPA (9:1) or Chloroform .

Q3: I see a new spot on TLC after heating the reaction.

Diagnosis: Nitrile hydrolysis.

-

The nitrile (

) can hydrolyze to the amide ( -

Prevention: Keep workup temperatures

. Avoid prolonged exposure to strong acids/bases.

Q4: Can I use this intermediate directly for the next step (e.g., cyclization)?

Answer: Yes, if the impurity profile shows only trace inorganic salts. For Deucravacitinib-style coupling (amide formation or cyclization), trace colored impurities often do not interfere. However, if the next step involves metal catalysis (e.g., Pd-catalyzed coupling), the free amino group and potential sulfur/oxidative impurities must be removed via recrystallization to prevent catalyst poisoning.

References

-

Bristol-Myers Squibb Company. (2015). Patent WO2015148387: Amide-substituted heterocyclic compounds useful as modulators of IL-12, IL-23 and/or IFN alpha responses. (Describes synthesis of related aminopyridine intermediates).

-

BenchChem Technical Support. (2025). Synthesis of 2-(2-Aminopyridin-3-yl)acetonitrile: A Technical Guide. (Provides analogous protocols for aminopyridine acetonitrile isolation).

-

Organic Syntheses. (1955). 4-Amino-2,6-dimethylpyrimidine. Org.[6][7][8] Synth. 1955, 35, 3. (Foundational method for isolating aminopyrimidines via precipitation).

-

Journal of Chemical & Engineering Data. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents. (Solubility data supporting Ethanol/IPA selection).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile before handling. Cyanide-containing compounds can release toxic gases under strong acidic conditions.

Sources

- 1. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. reddit.com [reddit.com]

- 7. Showing Compound 3-Methoxypyridine (FDB004414) - FooDB [foodb.ca]

- 8. web.mnstate.edu [web.mnstate.edu]

Technical Support Center: Troubleshooting the Synthesis of 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals synthesizing complex pyridine intermediates. 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile (CAS: 1352396-62-3) is a highly valued precursor, predominantly utilized in the synthesis of BET bromodomain inhibitors and azaindole-based kinase inhibitors .

The standard preparation of this compound involves a three-step sequence starting from 2-methoxy-4-methyl-3-nitropyridine. While conceptually straightforward, researchers frequently encounter side reactions that drastically reduce yields. This guide provides mechanistic explanations and field-proven protocols to self-validate your workflow and minimize these impurities.

Fig 1. Optimized 3-step synthetic workflow for 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile.

Module 1: Enamine Formation (Step 1)

Q: Why is my yield of the enamine intermediate so low, and why do I recover mostly unreacted starting material?

Expert Insight: The condensation of the 4-methyl group with N,N-dimethylformamide dimethyl acetal (DMF-DMA) requires the continuous removal of methanol to drive the equilibrium forward. If your reaction is stalling, it is typically due to moisture or insufficient temperature. Water hydrolyzes the highly moisture-sensitive DMF-DMA reagent and can also hydrolyze the newly formed enamine back into the starting material or into an unwanted aldehyde byproduct.

Protocol Adjustment:

-

Ensure strictly anhydrous conditions. Dry all glassware and flush the system with argon.

-

Run the reaction neat (using DMF-DMA as both reagent and solvent) at 110°C to ensure methanol boils off.

-

If the reaction stalls, cool to 80°C, add a second equivalent of DMF-DMA, and resume heating.

Module 2: Nitrile Conversion (Step 2)

Q: During the conversion of the enamine to the nitrile, I observe a significant amount of aldehyde byproduct. How can I prevent this?

Expert Insight: The transformation of the enamine into the nitrile using hydroxylamine hydrochloride (NH₂OH·HCl) proceeds via an iminium intermediate. If the reaction mixture contains excess water and is not heated rapidly enough, the iminium ion undergoes competitive hydrolysis, yielding 2-(2-methoxy-3-nitropyridin-4-yl)acetaldehyde instead of the desired nitrile.

Protocol Adjustment:

-

Use absolute ethanol as the solvent to minimize water content.

-

Pre-heat the reaction mixture to 60°C before adding the hydroxylamine hydrochloride. This ensures rapid oxime formation and subsequent elimination to the nitrile, outcompeting the slower hydrolysis pathway.

Module 3: Nitro Reduction (Step 3 - The Critical Step)

Q: In the final nitro reduction step, my nitrile group is converting into an amide. What is the mechanism, and how do I stop it?

Expert Insight: Nitriles are highly susceptible to hydration, particularly under the aqueous reflux conditions commonly used for iron-mediated nitro reductions (e.g., Fe/NH₄Cl in water/ethanol at 80°C) . The Lewis acidic nature of the iron salts, combined with heat and water, catalyzes the hydration of the -CN group to a primary amide (-CONH₂).

Protocol Adjustment:

-

Transition from harsh iron-mediated reduction to mild catalytic hydrogenation (Pd/C, H₂ at 1 atm) at room temperature. This completely bypasses the hydrolytic pathway.

Q: I am observing spontaneous cyclization of the final product. How do I isolate the acyclic 2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile?

Expert Insight: This is the most critical side reaction in this workflow. Once the 3-nitro group is reduced to an amine, the molecule possesses both a nucleophile (the 3-amino group) and an electrophile (the 4-acetonitrile carbon) in close proximity. Under acidic conditions (such as Zn/AcOH) or elevated temperatures, the primary amine will undergo an intramolecular nucleophilic attack on the nitrile carbon. This cascade results in tautomerization to form 2-amino-6-methoxy-1H-pyrrolo[2,3-c]pyridine (a 2-aminoazaindole derivative) .

Fig 2. Acid/heat-catalyzed intramolecular cyclization into a 2-aminoazaindole byproduct.

Quantitative Data Summary

To illustrate the causality of reduction conditions on product distribution, we have tabulated typical outcomes based on internal validation studies.

Table 1: Impact of Nitro Reduction Conditions on Product Distribution

| Reduction Method | Temperature | Desired Acyclic Nitrile (%) | Amide Byproduct (%) | Azaindole Byproduct (%) |

| Fe, NH₄Cl, H₂O/EtOH | 80°C (Reflux) | 25% | 45% | 20% |

| Zn, AcOH | 80°C | <5% | <5% | >85% |

| Fe, NH₄Cl, THF/H₂O (5:1) | 50°C | 75% | 15% | <5% |

| Pd/C, H₂ (1 atm), EtOH | 25°C | 88% | <2% | <5% |

Standard Operating Procedure (SOP): Optimized Nitro Reduction

To ensure a self-validating system that avoids both hydrolysis and cyclization, follow this optimized catalytic hydrogenation protocol:

-

Preparation: Dissolve 2-(2-methoxy-3-nitropyridin-4-yl)acetonitrile (1.0 eq) in absolute ethanol (0.1 M concentration) in a rigorously clean hydrogenation flask.

-

Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) under a gentle blanket of argon to prevent the ignition of the solvent vapors.

-

Hydrogenation: Purge the flask with vacuum/argon cycles (3x), then introduce hydrogen gas via a balloon (1 atm). Stir vigorously at 20–25°C.

-

Monitoring: Monitor strictly by LC-MS or TLC. The reaction typically completes within 2–4 hours. Critical Step: Do not leave the reaction stirring overnight, as prolonged exposure to the active catalyst surface can promote trace cyclization.

-